

The Pharmacology of BMS-195614: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: BMS 195614
CAS No.: 253310-42-8
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This guide provides an in-depth technical overview of the pharmacology of BMS-195614, a selective antagonist of the Retinoic Acid Receptor alpha (RAR α). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mechanism of action, in vitro activity, and pharmacokinetic limitations, offering field-proven insights into its application in research and potential therapeutic development.

Introduction: The Significance of RAR α Antagonism

Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play a crucial role in a multitude of physiological processes, including embryonic development, cellular differentiation, and proliferation.[1] The RAR family consists of three subtypes: RAR α , RAR β , and RAR γ , each with distinct tissue distribution and functional roles.[1] The α -subtype, in particular, is ubiquitously expressed and is a key mediator of retinoid signaling.[1] Consequently, the development of subtype-selective modulators, such as antagonists, is of significant interest for both dissecting the specific functions of RAR α and for the potential treatment of various pathologies where its signaling is dysregulated. BMS-195614 emerged from this endeavor as a potent and selective antagonist for RAR α . [1][2]

Core Mechanism of Action: A Neutral Antagonist of RAR α

BMS-195614 is characterized as a neutral and selective antagonist of RAR α .^[2]^[3] Its primary mechanism involves the direct competition with retinoic acid (RA) for binding to the ligand-binding pocket of the RAR α protein. This competitive binding prevents the conformational changes in the receptor that are necessary for the recruitment of coactivator proteins, thereby inhibiting the transcription of RA-responsive genes.

A key feature of BMS-195614's profile is its "neutral" antagonist activity. Unlike inverse agonists, which actively promote the binding of corepressors to the receptor, BMS-195614 does not significantly enhance the interaction with the nuclear receptor corepressor (NCoR). However, it has been observed to moderately decrease the binding of the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) to RAR. This nuanced interaction with coregulatory proteins distinguishes its pharmacological profile.

The following diagram illustrates the canonical retinoid signaling pathway and the point of intervention for an RAR α antagonist like BMS-195614.



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Caption: Retinoid signaling and BMS-195614's point of inhibition.

In Vitro Pharmacology: Potency and Selectivity

The in vitro pharmacological profile of BMS-195614 has been extensively characterized through a variety of assays, demonstrating its high potency and selectivity for RAR α .

Binding Affinity and Antagonistic Potency

Binding assays have determined the equilibrium dissociation constant (K_i) of BMS-195614 for RAR α to be 2.5 nM, indicating a high binding affinity.^[2] The antagonistic potency has been quantified using transactivation competition assays, which measure the ability of the compound to inhibit the transcriptional activation induced by an RAR agonist. The half-maximal inhibitory concentration (IC₅₀) values further underscore its selectivity.

Receptor Subtype	IC50 (nM)
RAR α	500
RAR β	5000
RAR γ	10,000

Table 1: Antagonism IC50 values of BMS-195614 against RAR subtypes as determined by transactivation assays.[3]

These data clearly demonstrate a 10-fold selectivity for RAR α over RAR β and a 20-fold selectivity over RAR γ .

Functional Assays

BMS-195614 has been shown to modulate several cellular processes in vitro, consistent with the known functions of RAR α signaling.

- **Cell Migration:** In studies on breast cancer cell lines, the RAR α -selective antagonist BMS-195614, when used in combination with retinoic acid, did not affect cell movement, suggesting that RAR α is not the primary receptor mediating the inhibitory effects of RA on the migration of these specific cells.[4]
- **Anti-inflammatory and Anti-angiogenic Effects:** BMS-195614 has been reported to downregulate the expression of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), key mediators of inflammation and angiogenesis, respectively.[2]

Experimental Protocols: Methodologies for Characterization

The following are representative protocols for the key in vitro assays used to characterize the pharmacology of RAR modulators like BMS-195614.

RAR Transactivation Competition Assay

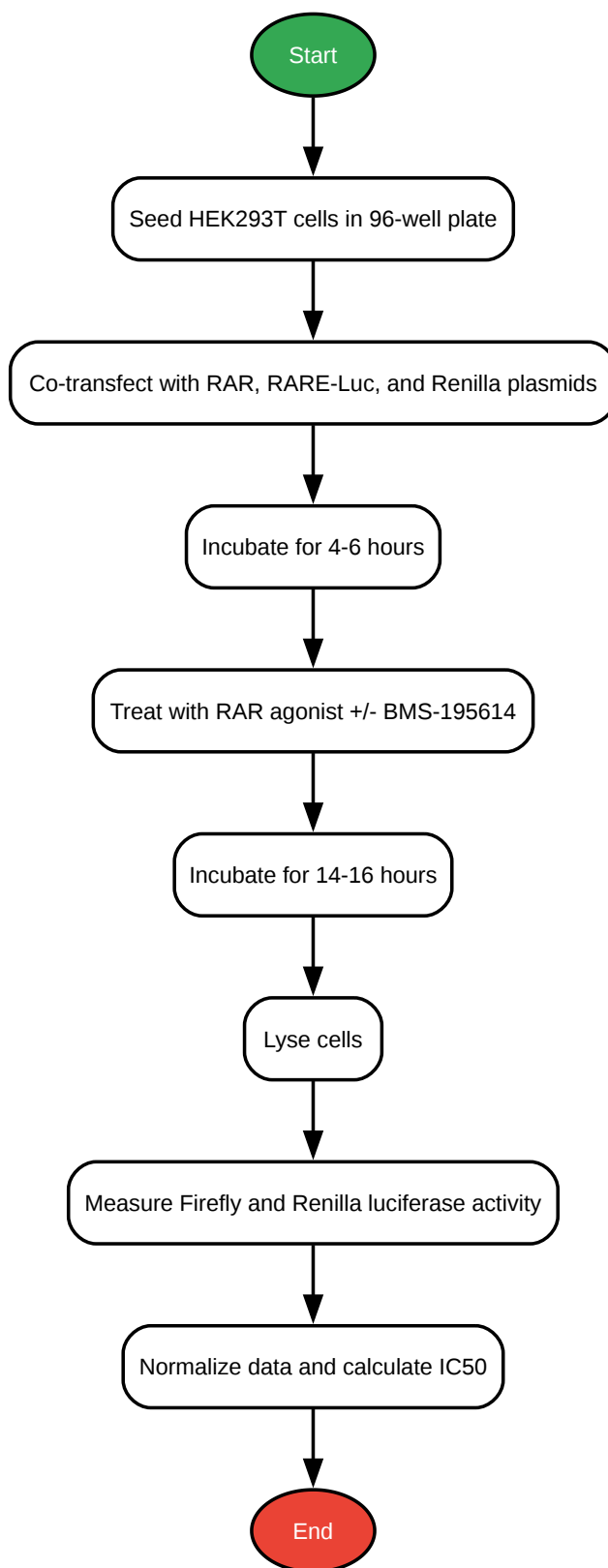
This assay is fundamental for determining the antagonistic activity and selectivity of a compound.

Objective: To quantify the ability of BMS-195614 to inhibit agonist-induced transcriptional activation of a reporter gene mediated by RAR subtypes.

Methodology:

- Cell Culture and Transfection:
 - HEK293T cells are cultured in DMEM supplemented with 10% FBS.
 - Cells are seeded in 96-well plates and co-transfected with three plasmids:
 1. An expression vector for the full-length human RAR α , RAR β , or RAR γ .
 2. A reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase gene (e.g., pGL4.35).
 3. A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-SV40).
 - Transfection is performed using a suitable reagent like Lipofectamine LTX.
- Compound Treatment:
 - After 4-6 hours of transfection, the medium is replaced with a medium containing a constant concentration of an RAR agonist (e.g., all-trans retinoic acid, ATRA) and varying concentrations of BMS-195614.
 - A positive control (agonist only) and a negative control (vehicle only) are included.
- Luciferase Assay:
 - After 14-16 hours of incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
- Data Analysis:

- The firefly luciferase activity is normalized to the Renilla luciferase activity.
- The percentage of inhibition by BMS-195614 is calculated relative to the agonist-induced activity.
- IC50 values are determined by plotting the percentage of inhibition against the log concentration of BMS-195614 and fitting the data to a four-parameter logistic equation.



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Sources

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